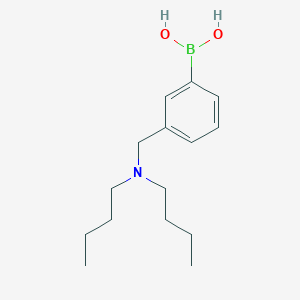

(3-((Dibutylamino)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[(dibutylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO2/c1-3-5-10-17(11-6-4-2)13-14-8-7-9-15(12-14)16(18)19/h7-9,12,18-19H,3-6,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJHHPMAIOOJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CCCC)CCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with a dibutylamino methyl-substituted phenyl compound. One common method is the palladium-catalyzed borylation of aryl halides using dibutylamino methyl-substituted phenyl halides and a boron source such as bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl structures. Key findings include:

-

The dibutylamino-methyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating catalyst-substrate interactions .

-

Steric effects from the dibutyl group may reduce coupling efficiency with bulky electrophiles compared to simpler phenylboronic acids .

Ipso-Hydroxylation and Halogenation

Under oxidative conditions, the boronic acid group undergoes ipso-substitution to form phenolic derivatives:

Reaction Pathway

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| H₂O₂, HBr | 3-(Dibutylaminomethyl)phenol | 88% | Ethanol, RT, 1 min | |

| NBS, H₂O₂ | Brominated phenol | 76% | Acetonitrile, 50°C, 30 min |

-

The dibutylamino group directs para-substitution during bromination due to its electron-donating nature .

-

Competitive deboronation is minimized under acidic conditions (pH < 4) .

Petasis Multi-Component Reactions

The compound acts as a nucleophilic boron partner in Petasis reactions, forming α-arylglycines or allylic amines:

Example Reaction

| Catalyst | Yield | ee | Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, (R)-BINAP | 68% | 92% | Nitromethane, 40°C, 16 h |

-

The dibutylamino group stabilizes transient intermediates via hydrogen bonding, improving enantioselectivity .

Boronate Ester Formation

The compound forms stable esters with diols, critical for sensor applications:

| Diol | Association Constant (Kₐ, M⁻¹) | Application | Reference |

|---|---|---|---|

| 1,2-Ethanediol | 1.2 × 10³ | Fluorescent probes | |

| Sucrose | 3.8 × 10² | Carbohydrate recognition |

-

Steric hindrance from the dibutyl group reduces binding affinity compared to unsubstituted phenylboronic acids .

Catalytic C–N Bond Formation

The tertiary amine moiety participates in copper-mediated N-arylation:

Reaction

| Catalyst | Yield | Conditions | Reference |

|---|---|---|---|

| CuI, 1,10-phenanthroline | 74% | DMF, 100°C, 12 h |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-((Dibutylamino)methyl)phenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals, allowing for the efficient assembly of diverse molecular architectures.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Role of Boronic Acid | Key Outcomes |

|---|---|---|

| Suzuki-Miyaura | Coupling partner | Formation of biaryl compounds |

| Negishi Reaction | Carbon-carbon bond formation | Synthesis of complex organic structures |

| Stille Coupling | Reactant in palladium-catalyzed reactions | Development of drug candidates |

Medicinal Chemistry

Drug Development

The compound has shown potential as a lead structure in drug discovery. Its ability to interact with biological targets makes it suitable for developing inhibitors against various diseases. For instance, structural modifications have led to derivatives that exhibit significant inhibitory activity against viral proteases, including those responsible for SARS-CoV-2 and Dengue virus infections .

Case Study: Antiviral Activity

A study evaluated the antiviral properties of phenylboronic acid derivatives, revealing that specific substitutions on the phenyl ring enhanced inhibitory activity against viral proteases. The findings suggest that this compound could be optimized to improve efficacy against emerging viral threats.

Sensor Development

Glucose Sensors

The unique properties of boronic acids allow them to selectively bind to diols, making them ideal candidates for developing glucose sensors. These sensors are crucial for diabetes management, providing real-time monitoring capabilities.

Table 2: Characteristics of Glucose-Sensitive Sensors

| Sensor Type | Mechanism | Application |

|---|---|---|

| Boronic Acid-based | Lewis acid-base interaction | Glucose detection in blood |

| Hydrogel Sensors | pH and glucose-responsive release | Controlled drug delivery systems |

Bioconjugation and Drug Delivery

The ability of this compound to form stable complexes with diols facilitates its use in bioconjugation strategies. This application is particularly relevant for targeted drug delivery systems in cancer therapy, where selective binding can enhance therapeutic efficacy while minimizing side effects.

Research in Catalysis

In catalytic processes, this compound has been employed to enhance reaction efficiency and selectivity. Its role as a catalyst or co-catalyst in various organic transformations underscores its versatility and importance in synthetic chemistry.

Mechanism of Action

The mechanism of action of (3-((Dibutylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The dibutylamino methyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The dibutylamino-methyl group distinguishes this compound from other phenylboronic acids. Key structural analogs include:

Key Observations :

- Steric Effects: Bulky substituents (e.g., dibutylamino) may hinder interactions with enzymes or receptors compared to smaller groups (e.g., amino, methoxy).

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits strong inhibitory activity against fungal histone deacetylase (binding affinity: −8.7 kcal/mol), outperforming trichostatin A (−7.0 kcal/mol) .

- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 μM) and cancer cell growth (IC50 = 0.48–2.1 μM) .

Comparison Insight: The dibutylamino group’s bulkiness may reduce binding efficiency to enzyme active sites compared to smaller, more flexible substituents (e.g., methoxyethyl).

Sensing and Material Science

- Phenylboronic acid-modified carbon dots detect glucose with high sensitivity (9–900 μM range) due to diol-binding interactions .

- 3APBA and 3AAPBA exhibit fluorescence properties influenced by their substituents, suggesting that the dibutylamino group in the target compound may similarly modulate electronic characteristics .

Physicochemical and Analytical Data

Table 1: Analytical Performance of Selected Boronic Acids

Research Findings and Implications

- Synthesis Flexibility : Like B4 and B5, the target compound can likely be synthesized via condensation of 3-formylphenylboronic acid with dibutylamine, followed by purification .

- Limitations : Direct data on the target compound’s solubility, stability, and bioactivity are scarce; inferences are drawn from structurally related compounds.

Biological Activity

(3-((Dibutylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological applications, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antioxidant capabilities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBNO

- Molecular Weight : 273.16 g/mol

- IUPAC Name : 3-((dibutylamino)methyl)phenylboronic acid

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer).

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on cancer cells, the following results were obtained:

| Cell Line | IC (µg/mL) | Selectivity Ratio (Cancer/Normal Cells) |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High |

| PC-3 | 20.50 ± 1.10 | Moderate |

| Normal Fibroblast (L929) | >100 | - |

The compound exhibited a high cytotoxic effect on the MCF-7 cell line while showing minimal toxicity to normal fibroblast cells, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

This compound also demonstrates significant enzyme inhibitory activities, particularly against cholinesterases and urease.

Enzyme Activity Results

The compound's inhibitory effects were quantified as follows:

| Enzyme | IC (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Urease | 1.10 ± 0.06 |

| Tyrosinase | 11.52 ± 0.46 |

These results indicate that the compound has a strong inhibitory effect on butyrylcholinesterase and urease, which are critical targets in various therapeutic areas .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH radical scavenging and CUPRAC methods.

Antioxidant Activity Assessment

The antioxidant activity was measured as follows:

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

The compound exhibited strong antioxidant properties, suggesting its potential role in mitigating oxidative stress-related diseases .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival pathways.

Target Kinases

Studies suggest that this compound may target phosphoinositide 3-kinase (PI3K), which is crucial for cancer cell survival and proliferation. The inhibition of PI3K leads to reduced levels of phosphorylated inositol lipids, thereby affecting downstream signaling pathways essential for tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-((Dibutylamino)methyl)phenyl)boronic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves two key steps: (i) functionalization of the phenyl ring with a dibutylaminomethyl group via reductive amination or alkylation, followed by (ii) introduction of the boronic acid group using metal-catalyzed borylation (e.g., Miyaura borylation with bis(pinacolato)diboron under Pd catalysis). Optimizing stoichiometry (e.g., 1.2 equivalents of diboron reagent) and reaction temperature (60–80°C in THF) improves yield. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the dibutylamino-methyl group (δ ~2.5–3.5 ppm for N-CH₂ and δ ~0.8–1.5 ppm for butyl chains) and boronic acid proton (broad peak at δ ~6–8 ppm in DMSO-d₆).

- LC-MS/MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 278.2) and detect trace impurities (e.g., deborylated byproducts) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) confirm boronic acid functionality.

Advanced Research Questions

Q. How does the dibutylaminomethyl group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The dibutylaminomethyl group acts as an electron-donating substituent, enhancing the electrophilicity of the boronic acid and accelerating transmetalation. However, steric hindrance from the bulky substituent may reduce coupling efficiency with hindered aryl halides. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies comparing coupling rates with/without the substituent can quantify these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Key impurities include residual dibutylamine (from incomplete alkylation) and deborylated derivatives. A validated LC-MS/MS method with a limit of quantification (LOQ) ≤10 ppm is recommended:

- Column : C18 (2.6 µm, 100 Å), 50°C.

- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient).

- Detection : MRM transitions for impurities (e.g., m/z 162.1 → 118.0 for dibutylamine). Calibration curves (R² >0.995) and spike-recovery tests (90–110%) ensure accuracy .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like leucyl-tRNA synthetase. The boronic acid group may form reversible covalent bonds with catalytic serine residues.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy (>50%).

- QM/MM : Calculate activation energies for boronate ester formation with hydroxyl groups in the active site .

Q. What strategies mitigate hydrolysis of the boronic acid group during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized solid under argon at −20°C.

- Stabilizers : Add 1–5% w/w mannitol or trehalose to inhibit hydrolysis.

- Solvent Choice : Dissolve in anhydrous DMSO or THF (with 3Å molecular sieves) to limit water exposure. Periodic NMR monitoring (every 3 months) confirms stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.